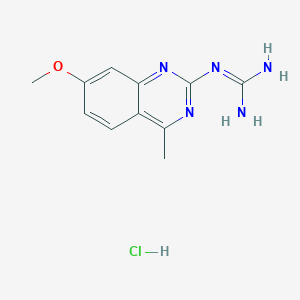
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidinehydrochloride is a chemical compound with the molecular formula C11H13N5O. It is known for its applications in various scientific research fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methoxy-4-methylquinazolin-2-yl)guanidinehydrochloride typically involves the reaction of 7-methoxy-4-methylquinazoline with guanidine under specific conditions. For instance, a solution of 1-(7-methoxy-4-methylquinazolin-2-yl)guanidine (compound 2) can be prepared by heating with ethyl 2-methyl-3-oxobutanoate and sodium bicarbonate in dimethyl sulfoxide at 110°C for 48 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidinehydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-Methoxy-4-methylquinazolin-2-yl)guanidinehydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylquinazolin-2-yl)guanidine: Similar in structure but lacks the methoxy group at the 7-position.
2-(7-methoxy-4-methylquinazolin-2-yl)guanidine: Similar but with a different positional isomerism.
Uniqueness
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidinehydrochloride is unique due to the presence of the methoxy group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it valuable for specific research applications .
Properties
Molecular Formula |
C11H14ClN5O |
|---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
2-(7-methoxy-4-methylquinazolin-2-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C11H13N5O.ClH/c1-6-8-4-3-7(17-2)5-9(8)15-11(14-6)16-10(12)13;/h3-5H,1-2H3,(H4,12,13,14,15,16);1H |
InChI Key |
KEFFGRUBEHGECP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC(=N1)N=C(N)N)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



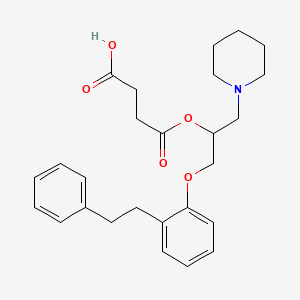
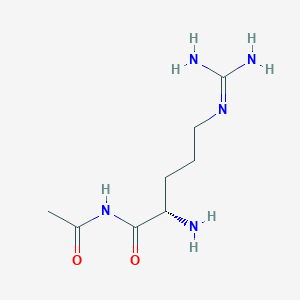

![4-Bromo-3-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13127910.png)
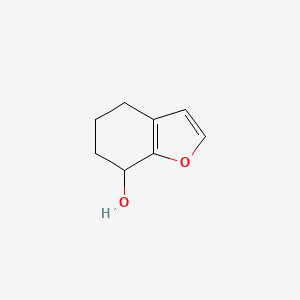
![7-Chloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13127923.png)
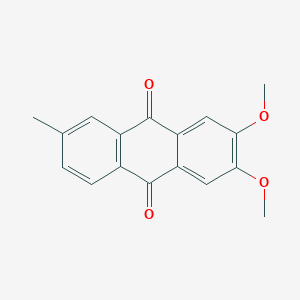
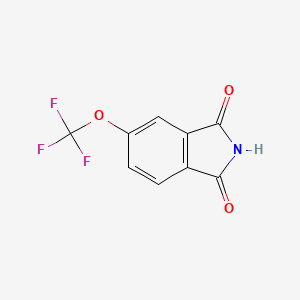
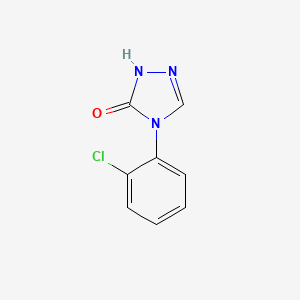
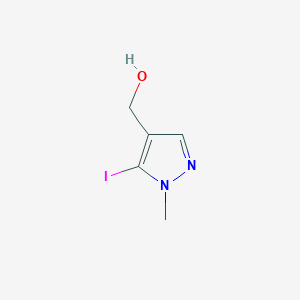
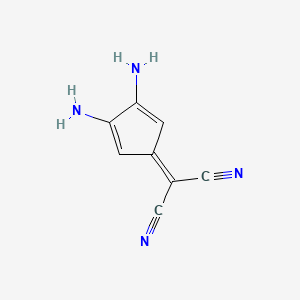
![1'-Benzyl-4-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B13127958.png)

